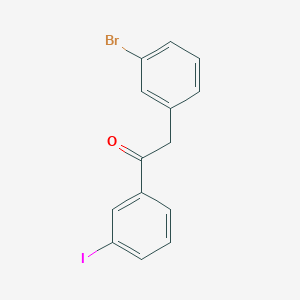

2-(3-Bromophenyl)-3'-iodoacetophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(3-Bromophenyl)-3’-iodoacetophenone: is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a bromine atom on the phenyl ring and an iodine atom on the acetophenone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromophenyl)-3’-iodoacetophenone typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of acetophenone followed by iodination. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) for bromination and iodine or iodinating agents like N-iodosuccinimide (NIS) for iodination. The reactions are usually carried out in the presence of a catalyst such as iron(III) bromide or copper(I) iodide to facilitate the halogenation process .

Industrial Production Methods: Industrial production of 2-(3-Bromophenyl)-3’-iodoacetophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(3-Bromophenyl)-3’-iodoacetophenone undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms on the aromatic rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation and Reduction Reactions: The ketone group in the compound can undergo oxidation to form carboxylic acids or reduction to form alcohols.

Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where the halogen atoms are replaced with other aryl or alkyl groups.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reagents like sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of a base.

Major Products Formed:

Substitution Reactions: Products with different functional groups replacing the halogen atoms.

Oxidation Reactions: Carboxylic acids.

Reduction Reactions: Alcohols.

Coupling Reactions: Biaryl or alkyl-aryl compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry: 2-(3-Bromophenyl)-3’-iodoacetophenone is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the construction of various heterocyclic compounds and natural product analogs.

Biology and Medicine: The compound is investigated for its potential biological activities. It may serve as a lead compound in the development of new pharmaceuticals, particularly in the areas of anti-cancer and anti-inflammatory drugs .

Industry: In the material science industry, 2-(3-Bromophenyl)-3’-iodoacetophenone is used in the synthesis of polymers and advanced materials with specific electronic and optical properties .

Wirkmechanismus

The mechanism of action of 2-(3-Bromophenyl)-3’-iodoacetophenone depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The presence of halogen atoms can enhance the compound’s binding affinity to its molecular targets through halogen bonding and hydrophobic interactions .

Vergleich Mit ähnlichen Verbindungen

- 2-(3-Bromophenyl)-3’-chloroacetophenone

- 2-(3-Bromophenyl)-3’-fluoroacetophenone

- 2-(3-Bromophenyl)-3’-methylacetophenone

Comparison: 2-(3-Bromophenyl)-3’-iodoacetophenone is unique due to the presence of both bromine and iodine atoms, which can influence its reactivity and biological activity. The iodine atom, being larger and more polarizable than chlorine or fluorine, can enhance the compound’s interactions with biological targets. Additionally, the combination of bromine and iodine provides a versatile platform for further functionalization through various chemical reactions .

Biologische Aktivität

Chemical Structure

The chemical structure of 2-(3-Bromophenyl)-3'-iodoacetophenone can be described as follows:

- Molecular Formula: C15H12BrI O

- Molecular Weight: 373.06 g/mol

The biological activity of compounds similar to this compound often involves interactions with cellular pathways and molecular targets. The presence of bromine and iodine atoms may enhance the compound's reactivity and influence its pharmacological properties.

Antimicrobial Activity

Similar compounds have demonstrated significant antimicrobial properties. For instance, brominated phenolic compounds from marine algae have shown effectiveness against various bacterial strains, highlighting the potential for this compound to exhibit similar activities. The mechanism typically involves disruption of bacterial cell membranes or interference with metabolic pathways .

Anticancer Properties

Research indicates that halogenated acetophenones can induce apoptosis in cancer cells. For example, compounds with similar structures have been shown to inhibit the proliferation of human lung cancer cells (A549) by blocking cell cycle progression and activating apoptotic pathways . The cytotoxic effects are often mediated through the generation of reactive oxygen species (ROS) and modulation of signaling pathways such as PI3K/Akt and MAPK .

Case Studies

- Anticancer Activity : A study on structurally related compounds revealed that certain brominated acetophenones exhibited IC50 values in the low micromolar range against various cancer cell lines, suggesting that this compound may possess similar efficacy .

- Antimicrobial Effects : Another investigation into brominated phenols highlighted their ability to inhibit bacterial growth, with minimum inhibitory concentrations (MIC) reported as low as 16 µg/mL for some derivatives. This suggests a promising avenue for exploring the antimicrobial potential of this compound .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally related compounds is essential:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Bromoacetophenone | Bromine at para position | Moderate antimicrobial activity |

| 4-Iodoacetophenone | Iodine at para position | Anticancer activity |

| 4-Bromobenzaldehyde | Bromine at para position | Antimicrobial effects |

| 2-(4-Bromophenyl)-1-phenylethanol | Bromine and hydroxyl groups | Antioxidant and anticancer |

Eigenschaften

IUPAC Name |

2-(3-bromophenyl)-1-(3-iodophenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrIO/c15-12-5-1-3-10(7-12)8-14(17)11-4-2-6-13(16)9-11/h1-7,9H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGRQWDQIOQFSOF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CC(=O)C2=CC(=CC=C2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrIO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10642293 |

Source

|

| Record name | 2-(3-Bromophenyl)-1-(3-iodophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898783-90-9 |

Source

|

| Record name | 2-(3-Bromophenyl)-1-(3-iodophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.